molecular formula C12H21F3N2O2 B592263 Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate CAS No. 1159982-64-5

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No. B592263
CAS RN: 1159982-64-5
M. Wt: 282.307
InChI Key: USFSKVYSEAUBSL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2 . It has a molecular weight of 282.3 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the carbonyl carbon of the carboxylate group .


Physical And Chemical Properties Analysis

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been identified as a significant intermediate for small molecule anticancer drugs. It offers a rapid and high-yield synthetic method, showing the compound's utility in developing potential cancer therapeutics (Zhang et al., 2018).
  • Key Intermediate for Crizotinib : Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing crizotinib, a drug used in cancer treatment. This highlights the versatility of these compounds in synthesizing biologically active molecules (Kong et al., 2016).

Building Blocks for Chemical Synthesis

  • Synthesis of Enantiopure Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been used as starting materials for synthesizing cis-4-hydroxy delta-lactams and 4-hydroxypipecolates, demonstrating their role as versatile building blocks for creating enantiopure derivatives with potential biological activity (Marin et al., 2004).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, providing insight into the molecular packing and hydrogen bonding interactions. This information is crucial for understanding the physical properties and potential reactivity of these compounds (Didierjean et al., 2004).

Chemical Synthesis Optimization

  • Optimization of Synthetic Methods : Research has focused on optimizing the synthetic routes for producing tert-butyl piperidine-1-carboxylate derivatives. This includes improving yields through modifications in acylation, sulfonation, and substitution steps, highlighting the compound's adaptability in chemical synthesis (Wang et al., 2015).

Safety And Hazards

This compound has been classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFSKVYSEAUBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678071
Record name tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

CAS RN

1159982-64-5
Record name tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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